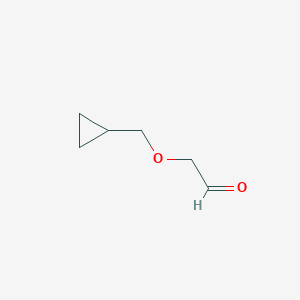

2-(Cyclopropylmethoxy)acetaldehyde

説明

BenchChem offers high-quality 2-(Cyclopropylmethoxy)acetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclopropylmethoxy)acetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C6H10O2 |

|---|---|

分子量 |

114.14 g/mol |

IUPAC名 |

2-(cyclopropylmethoxy)acetaldehyde |

InChI |

InChI=1S/C6H10O2/c7-3-4-8-5-6-1-2-6/h3,6H,1-2,4-5H2 |

InChIキー |

PAVLRNPVDHPTEK-UHFFFAOYSA-N |

正規SMILES |

C1CC1COCC=O |

製品の起源 |

United States |

1H NMR and 13C NMR spectral data for 2-(Cyclopropylmethoxy)acetaldehyde

In-Depth Technical Guide: 1 H and 13 C NMR Spectral Elucidation of 2-(Cyclopropylmethoxy)acetaldehyde

Executive Summary & Analytical Strategy

For researchers and drug development professionals, the accurate structural characterization of synthetic intermediates is a foundational requirement for downstream efficacy and safety. 2-(Cyclopropylmethoxy)acetaldehyde (CAS: 1250354-59-6) is a highly versatile bifunctional building block, featuring both a reactive aldehyde moiety for reductive aminations and a cyclopropylmethyl ether group favored in medicinal chemistry for enhancing metabolic stability and modulating lipophilicity.

This whitepaper provides a comprehensive, self-validating framework for the Nuclear Magnetic Resonance (NMR) spectral elucidation of this molecule. By synthesizing 1 H and 13 C NMR data with 2D correlation spectroscopy (COSY, HMBC), we establish a robust methodology that moves beyond simple peak assignment to explain the underlying quantum mechanical causality—such as magnetic anisotropy and diastereotopicity—driving these observations.

Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, NMR acquisition must be treated as a self-validating system where 1D assignments are rigorously cross-examined by 2D connectivity data.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 20 mg of high-purity 2-(cyclopropylmethoxy)acetaldehyde in 0.6 mL of anhydrous deuterated chloroform (CDCl 3 ). Incorporate 0.03% v/v tetramethylsilane (TMS) to serve as the internal chemical shift reference ( δ = 0.00 ppm)[1]. Transfer the solution to a standard 5 mm precision NMR tube.

-

1 H NMR Acquisition (400 MHz): Calibrate the probe temperature to 298 K. Acquire 16 transients using a 30° excitation pulse. Crucially, implement a 5-second relaxation delay ( d1 ) to ensure complete longitudinal relaxation ( T1 ) of all protons, thereby guaranteeing quantitative integration accuracy.

-

13 C NMR Acquisition (100 MHz): Utilize WALTZ-16 composite pulse decoupling to eliminate 1 H- 13 C scalar couplings, simplifying the spectrum to singlets. Acquire 1024 transients with a 2-second relaxation delay to achieve a high signal-to-noise ratio, particularly for the rapidly relaxing quaternary/carbonyl carbons.

-

2D NMR Validation (COSY & HMBC): Execute gradient-selected Correlation Spectroscopy (gCOSY) to map homonuclear 3JHH spin systems. Follow with Heteronuclear Multiple Bond Correlation (gHMBC) optimized for long-range couplings ( 2JCH and 3JCH typically 8 Hz) to bridge the ether oxygen linkage[2].

Figure 1: Self-validating NMR analytical workflow ensuring high-fidelity structural elucidation.

1 H NMR Spectral Data & Mechanistic Causality

The proton NMR spectrum of 2-(cyclopropylmethoxy)acetaldehyde is defined by two isolated spin systems separated by an ether oxygen.

Quantitative 1 H NMR Data Summary

| Position | Proton Type | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration |

| H1 | Aldehyde (-CH O) | 9.70 | Triplet (t) | 1.8 | 1H |

| H2 | Methylene (O-CH 2 -CHO) | 4.05 | Doublet (d) | 1.8 | 2H |

| H3 | Methylene (Cp-CH 2 -O) | 3.35 | Doublet (d) | 7.0 | 2H |

| H4 | Methine (Cp-CH ) | 1.05 | Multiplet (m) | - | 1H |

| H5, H6 | Methylene (Cp-CH 2 ring) | 0.55, 0.25 | Multiplets (m) | - | 4H (2H each) |

(Note: Cp = Cyclopropyl)

Causality of Chemical Shifts and Splitting

-

The Aldehyde Proton (H1, 9.70 ppm): This proton resonates profoundly downfield. This deshielding is governed by two synergistic factors: the inductive electron-withdrawing effect of the carbonyl oxygen and the strong magnetic anisotropy generated by the circulation of the π -electrons in the C=O double bond[3]. When aligned with the external magnetic field, the induced secondary field reinforces the applied field at the position of the aldehyde proton, necessitating a higher frequency for resonance[4]. The triplet splitting ( J=1.8 Hz) is a result of 3J coupling to the adjacent H2 methylene protons[1].

-

The Ether Linkage (H2 & H3): The H2 protons (4.05 ppm) are highly deshielded because they reside α to both an ether oxygen and a carbonyl group. The H3 protons (3.35 ppm) are α to the oxygen but attached to the electron-donating cyclopropyl ring, placing them slightly further upfield[5].

-

The Cyclopropyl Ring (H4, H5, H6): The cyclopropyl ring introduces a unique diamagnetic anisotropy due to the circulation of electrons within its highly strained σ -bonds. This effect heavily shields the attached protons, driving their chemical shifts into the extreme upfield region (0.20 - 1.10 ppm)[5]. Furthermore, the ring methylene protons (H5, H6) are diastereotopic; they reside in distinct spatial environments (cis or trans relative to the methoxyacetaldehyde substituent), resulting in two separate multiplets at 0.55 ppm and 0.25 ppm.

13 C NMR Spectral Data & Carbon Framework

The 13 C NMR spectrum provides a direct map of the molecular skeleton, completely bypassing the complex J -coupling patterns seen in the proton spectrum due to broadband decoupling.

Quantitative 13 C NMR Data Summary

| Position | Carbon Type | Chemical Shift ( δ , ppm) | Mechanistic Driver |

| C1 | Carbonyl (C=O) | 201.0 | Extreme deshielding via sp 2 hybridization and oxygen electronegativity. |

| C3 | Methylene (Cp-C H 2 -O) | 76.0 | Deshielding via α -oxygen inductive effect. |

| C2 | Methylene (O-C H 2 -CHO) | 75.5 | Deshielding via α -oxygen and α -carbonyl effects. |

| C4 | Methine (Cp-C H) | 10.5 | Shielding via cyclopropyl σ -bond anisotropy. |

| C5, C6 | Methylene (Cp-C H 2 ring) | 3.2 | Extreme shielding via ring strain and anisotropy. |

The carbonyl carbon (C1) at 201.0 ppm is a hallmark of an aliphatic aldehyde[4]. The sp 2 hybridized carbon lacks electron density due to the highly electronegative oxygen pulling the π -cloud away, exposing the nucleus to the external magnetic field[6].

2D NMR Validation: Bridging the Ether Linkage

A critical vulnerability in 1D NMR is the inability to prove connectivity across heteroatoms (like oxygen) where standard scalar coupling ( J -coupling) is interrupted. To make this protocol a self-validating system , Heteronuclear Multiple Bond Correlation (HMBC) is employed.

HMBC detects long-range couplings (typically 2JCH and 3JCH ) between protons and carbons separated by two or three bonds[2].

-

Validating the Ether Bridge: The H2 protons (4.05 ppm) show a clear 3J cross-peak to C3 (76.0 ppm). Conversely, the H3 protons (3.35 ppm) show a 3J cross-peak to C2 (75.5 ppm). This reciprocal correlation definitively proves the structural intactness of the -CH 2 -O-CH 2

- linkage.

-

Validating the Aldehyde: H1 (9.70 ppm) correlates to C2 via a 2J interaction, confirming the attachment of the aldehyde to the aliphatic chain.

Figure 2: Key HMBC correlations validating the carbon-heteroatom connectivity of the molecule.

Conclusion

The structural elucidation of 2-(cyclopropylmethoxy)acetaldehyde requires a nuanced understanding of quantum mechanical effects such as magnetic anisotropy, electronegativity-driven deshielding, and diastereotopicity. By pairing high-resolution 1D 1 H and 13 C NMR data with 2D HMBC cross-validation, researchers can establish an irrefutable, self-validating proof of structure, ensuring the integrity of downstream synthetic or pharmacological applications.

References

-

Chemical shifts: Aldehydes | University College London (UCL) |[Link]

-

Novel Cyclopropyl Compounds, Cyclopropylvirgines A to G | National Institute of Informatics (NII) |[Link]

-

1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies | Modgraph | [Link]

-

NMR Chemical Shift Values Table | Chemistry Steps | [Link]

-

Mode of Alkylation of Alcohols with O-Cyclopropylmethyl Trichloroacetimidate | Arkat USA | [Link]

Sources

- 1. NMR | Nuclear Magnetic Resonance (NMR) | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 2. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. arkat-usa.org [arkat-usa.org]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

Mass spectrometry fragmentation pattern of 2-(Cyclopropylmethoxy)acetaldehyde

Mass Spectrometry Fragmentation Dynamics of 2-(Cyclopropylmethoxy)acetaldehyde: A Mechanistic Whitepaper

Executive Summary

In modern drug discovery, the incorporation of cyclopropyl and ether moieties is a proven strategy to modulate lipophilicity, enhance metabolic stability, and restrict conformational flexibility. 2-(Cyclopropylmethoxy)acetaldehyde (CAS: 1250354-59-6) serves as a critical bifunctional building block in these synthetic efforts[1][2]. However, identifying this compound and its derivatives in complex matrices requires a rigorous understanding of its gas-phase ion chemistry.

Because empirical mass spectra for highly specific synthetic intermediates are often absent from open-access libraries, analytical scientists must rely on ab initio predictive fragmentation rules. This whitepaper deconstructs the Electron Ionization (EI) mass spectrometry fragmentation pattern of 2-(Cyclopropylmethoxy)acetaldehyde from first principles, providing a self-validating framework for its identification.

Structural Vulnerabilities & Ionization Dynamics

2-(Cyclopropylmethoxy)acetaldehyde ( C6H10O2 , Exact Mass: 114.0681 Da) contains three distinct structural features that dictate its behavior under standard 70 eV Electron Ionization:

-

The Aldehyde Carbonyl: A strong site for initial electron ejection, prone to α -cleavage.

-

The Ether Linkage: Highly susceptible to heterolytic inductive cleavage ( i -cleavage).

-

The Cyclopropylcarbinyl System: A structural motif that yields exceptionally stable non-classical carbocations upon fragmentation.

Upon entering the EI source, the molecule undergoes vertical ionization to form the radical molecular ion, [M]+∙ at m/z 114. Consistent with standard mass spectrometry principles for aliphatic aldehydes and ethers, this molecular ion is highly transient and will present with an extremely low relative abundance (<5%)[3]. The excess internal energy (typically 2–4 eV above the ionization energy) rapidly drives the ion down several competing dissociation pathways.

Mechanistic Fragmentation Pathways

The fragmentation of 2-(Cyclopropylmethoxy)acetaldehyde is governed by three primary mechanistic routes.

Pathway A: α -Cleavage and Oxonium Ion Formation

Aldehydes characteristically undergo homolytic α -cleavage. The [M]+∙ ejects a formyl radical ( ∙CHO , 29 Da) to yield an oxonium-stabilized cation at m/z 85 ( [C5H9O]+ ).

-

Causality: The driving force here is the resonance stabilization of the resulting positive charge by the adjacent ether oxygen ( R−O−C+H2↔R−O+=CH2 ).

-

Alternatively, the charge can be retained on the formyl fragment, yielding the classic [CHO]+ ion at m/z 29 .

Pathway B: Heterolytic Cleavage & The Bicyclobutonium Resonance

The most dominant fragmentation route is the inductive cleavage of the C−O ether bond. The electronegative oxygen draws electron density, causing heterolytic cleavage that expels the ∙O−CH2−CHO radical. The positive charge is retained on the hydrocarbon fragment, yielding the cyclopropylcarbinyl cation ( [C4H7]+ ) at m/z 55 .

-

Causality: Why is this the base peak? The cyclopropylcarbinyl cation is exceptionally stable due to σ -conjugation. The bent C−C bonds of the cyclopropane ring overlap with the empty p-orbital of the adjacent carbocation, forming a highly delocalized non-classical carbocation (the bicyclobutonium ion). Furthermore, the m/z 85 ion from Pathway A can undergo a secondary neutral loss of formaldehyde ( CH2O , 30 Da) to also yield m/z 55. This dual-convergence guarantees m/z 55 will be the base peak (100% abundance).

Pathway C: The β -Heteroatom McLafferty Rearrangement

Aldehydes possessing a γ -hydrogen undergo the McLafferty rearrangement[4]. In this molecule, the γ -carbon is the methylene group attached to the cyclopropyl ring.

-

Mechanism: The carbonyl oxygen abstracts a hydrogen atom from the γ -carbon via a sterically favored 6-membered cyclic transition state. This is followed by the cleavage of the α−β bond (the C−O ether bond).

-

Result: This yields the vinyl alcohol radical cation ( [CH2=CH−OH]+∙ ) at m/z 44 and a neutral molecule of cyclopropanecarboxaldehyde (70 Da). The presence of m/z 44 is a definitive diagnostic marker for this structural arrangement[5].

Figure 1: Predictive EI-MS fragmentation logic for 2-(Cyclopropylmethoxy)acetaldehyde.

Quantitative Fragment Summary

The table below synthesizes the predicted quantitative distribution of the mass spectrum based on the thermodynamic stability of the product ions.

| m/z | Predicted Relative Abundance | Fragment Ion Structure | Derivation Pathway |

| 114 | < 5% | [C6H10O2]+∙ | Intact Molecular Ion |

| 85 | 40% – 60% | [C5H9O]+ | α -cleavage (loss of ∙CHO ) |

| 55 | 100% (Base Peak) | [C4H7]+ | Inductive cleavage & Cascade from m/z 85 |

| 44 | 20% – 40% | [C2H4O]+∙ | McLafferty Rearrangement |

| 29 | 10% – 30% | [CHO]+ | α -cleavage |

| 27 | 10% – 20% | [C2H3]+ | Hydrocarbon cascade from m/z 55 |

Experimental Protocol: GC-MS Analysis Workflow

To empirically validate these theoretical fragments, the following self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol is required.

System Suitability Test (SST)

Before sample injection, verify system integrity. Monitor m/z 18 ( H2O ), 28 ( N2 ), and 32 ( O2 ). The m/z 28 to 18 ratio must be < 2:1, and absolute abundance of m/z 28 must be < 5% of the baseline to confirm a leak-free vacuum. This ensures that background air does not cause unwanted ion-molecule reactions in the source.

Step-by-Step Methodology

-

Sample Preparation: Dilute the neat 2-(Cyclopropylmethoxy)acetaldehyde standard in GC-grade dichloromethane (DCM) to a final concentration of 50 ppm. Causality: DCM is chosen because its solvent delay (approx. 2.5 mins) will not mask the early elution of this highly volatile aldehyde.

-

Injection Parameters: Inject 1.0 µL into a split/splitless inlet set to 250 °C. Use a split ratio of 1:50 . Causality: Low molecular weight aldehydes are highly volatile; a splitless injection would overload the column, causing severe peak fronting and loss of resolution.

-

Chromatographic Separation:

-

Column: HP-5MS UI (30 m × 0.25 mm ID × 0.25 µm film). Causality: The 5% phenyl/95% dimethylpolysiloxane stationary phase provides the exact slight polarity needed to prevent the aldehyde from tailing, which frequently occurs on 100% non-polar columns.

-

Carrier Gas: Helium (99.999%) at a constant flow of 1.0 mL/min.

-

Oven Program: 50 °C (hold 1 min) → Ramp 10 °C/min to 250 °C → Hold 5 min.

-

-

Mass Spectrometry Acquisition:

-

Ionization Source: Electron Ionization (EI) at exactly 70 eV. Causality: 70 eV is the universal standard for EI; deviating from this alters the internal energy deposition, skewing the relative abundance of the diagnostic m/z 44 and m/z 55 peaks.

-

Temperatures: Transfer line at 250 °C, Source at 230 °C, Quadrupole at 150 °C.

-

Scan Range: m/z 30 to 300. (Scanning below 30 is avoided to exclude the N2 background).

-

Figure 2: Standard GC-EI-MS experimental workflow for volatile aldehyde analysis.

References

-

Gross, J.H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. Available at:[Link][3]

-

McLafferty, F.W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. Available at:[Link][5]

Sources

Application Notes and Protocols for Reductive Amination Using 2-(Cyclopropylmethoxy)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination stands as a cornerstone transformation in modern organic and medicinal chemistry, providing one of the most robust and versatile methods for the synthesis of primary, secondary, and tertiary amines.[1][2] This one-pot reaction, which converts a carbonyl group into an amine via an intermediate imine, is prized for its efficiency, operational simplicity, and broad functional group tolerance.[3][4] In drug discovery, the introduction of unique lipophilic and conformationally constrained moieties can significantly impact a compound's pharmacokinetic and pharmacodynamic profile. The cyclopropyl group, in particular, is a prevalent motif in numerous clinical drug molecules, valued for its ability to enhance metabolic stability and binding affinity.

This guide provides a detailed exploration of reductive amination protocols specifically tailored for 2-(Cyclopropylmethoxy)acetaldehyde . This aldehyde is a valuable building block for introducing a cyclopropylmethoxy-ethyl scaffold, a substructure with potential applications in creating novel therapeutics. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that researchers can not only replicate the protocols but also adapt them to their specific needs with a deep understanding of the underlying principles.

The Substrate: 2-(Cyclopropylmethoxy)acetaldehyde at a Glance

2-(Cyclopropylmethoxy)acetaldehyde (CAS 1250354-59-6) is an aliphatic aldehyde featuring a cyclopropyl ring linked via a methoxy bridge.[5] Its structure presents several key considerations for reaction design:

-

Aldehyde Functionality: As an aldehyde, it is more electrophilic and less sterically hindered than a ketone, generally leading to faster reaction rates in reductive amination.[6]

-

Ether Linkage: The ether bond is stable under the mild conditions of modern reductive amination protocols and is not susceptible to cleavage by the common hydride reagents used.

-

Cyclopropyl Moiety: This small, strained ring is also robust and does not participate in the reaction, allowing it to be incorporated cleanly into the final amine product.

Given these features, standard reductive amination conditions are expected to be highly effective, with a low likelihood of side reactions involving the substrate's unique structural components.

The Two-Step, One-Pot Mechanism: A Symphony of Reactivity

The reductive amination process is a cascade of two distinct chemical events occurring sequentially in the same reaction vessel: imine formation and reduction .[3]

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate, which then reversibly eliminates a molecule of water to yield a C=N double bond, known as an imine (from primary amines) or an iminium ion (from secondary amines).[7] This step is often the rate-limiting step and can be influenced by pH. Mildly acidic conditions can catalyze water elimination, but highly acidic conditions will protonate the starting amine, rendering it non-nucleophilic.[1]

-

Hydride Reduction: A reducing agent present in the mixture then delivers a hydride (H⁻) to the electrophilic carbon of the imine or iminium ion, reducing the C=N bond to a stable C-N single bond, thus forming the final amine product.[7] The success of a one-pot reaction hinges on the delicate balance of reactivities, where the reducing agent must be selective enough to reduce the iminium ion much faster than it reduces the starting aldehyde.[6]

Caption: The two-stage mechanism of one-pot reductive amination.

Experimental Design & Causality: Making the Right Choices

The success of synthesizing N-substituted 2-(cyclopropylmethoxy)ethanamines hinges on the judicious selection of reagents and conditions.

The Optimal Reducing Agent: Why Sodium Triacetoxyborohydride (STAB) Reigns Supreme

While several hydride reagents can effect reductive amination, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this application for several compelling reasons.[6][8]

-

Unmatched Selectivity: STAB is a mild and sterically hindered reducing agent.[6] The electron-withdrawing effect of the three acetoxy groups tempers its reactivity, making it incapable of reducing most aldehydes and ketones at a significant rate under neutral or weakly acidic conditions.[3] However, it rapidly reduces the protonated imine (iminium ion) intermediate.[9] This exquisite selectivity prevents the wasteful consumption of the starting aldehyde into the corresponding alcohol, a common side product when using stronger reductants like sodium borohydride (NaBH₄).[1]

-

Operational Simplicity: Unlike NaBH₄, which often requires a two-step procedure (pre-formation of the imine, then addition of the reductant), STAB's selectivity allows for a convenient one-pot procedure where all reagents are mixed at the outset.[10]

-

Enhanced Safety: Compared to sodium cyanoborohydride (NaBH₃CN), STAB is significantly less toxic and avoids the risk of generating highly toxic hydrogen cyanide (HCN) gas, especially during acidic workup.[1]

| Reducing Agent | Key Advantages | Key Disadvantages | Recommended For |

| NaBH(OAc)₃ (STAB) | Excellent selectivity for imines over carbonyls; mild; one-pot procedure; non-toxic byproducts.[3][6] | Moisture sensitive; higher cost.[10] | General, reliable use with aldehydes and ketones. |

| NaBH₃CN | Good selectivity for imines; stable in mild acid.[1] | Highly toxic; generates HCN gas upon acidification.[3] | Historical use; largely replaced by STAB. |

| NaBH₄ | Inexpensive; powerful reductant.[10] | Poor selectivity; reduces aldehydes/ketones rapidly, leading to side products.[1] | Stepwise procedures where the imine is pre-formed.[8] |

Solvent Selection

The choice of solvent is critical for ensuring all reagents remain in solution and for facilitating the reaction.

-

1,2-Dichloroethane (DCE) and Dichloromethane (DCM) are the most commonly employed and effective solvents for STAB-mediated reductive aminations.[6][8] They are aprotic and do not react with the hydride reagent. Reactions in DCE are often faster than in other solvents.[11]

-

Tetrahydrofuran (THF) is another viable aprotic solvent, though reactions may proceed more slowly.[8]

-

Methanol (MeOH) or Ethanol (EtOH) are generally avoided with STAB due to slow reaction of the hydride with the alcohol solvent.[10] They are, however, suitable solvents when using NaBH₄ or NaBH₃CN.[10]

Amine Selection: Scope and Stoichiometry

This protocol is applicable to a wide range of primary and secondary amines, both aliphatic and aromatic.

-

Primary Amines (R-NH₂): React to form secondary amines. A potential side reaction is dialkylation, where the newly formed secondary amine reacts with another molecule of the aldehyde.[8] This can often be suppressed by using a slight molar excess (1.0-1.2 equivalents) of the primary amine relative to the aldehyde.[12]

-

Secondary Amines (R₂NH): React to form tertiary amines. Dialkylation is not possible, making these reactions very clean.

Detailed Experimental Protocols

Safety First: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Sodium triacetoxyborohydride is moisture-sensitive and can release acetic acid upon decomposition; handle it quickly in an inert atmosphere if possible.

Protocol 1: Synthesis of a Secondary Amine (from a Primary Amine)

This protocol describes the reaction of 2-(Cyclopropylmethoxy)acetaldehyde with a generic primary amine (e.g., benzylamine).

Materials:

-

2-(Cyclopropylmethoxy)acetaldehyde (1.0 eq)

-

Primary Amine (1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Round-bottom flask, magnetic stir bar, nitrogen/argon inlet

Caption: Experimental workflow for the synthesis of a secondary amine.

Procedure:

-

To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2-(Cyclopropylmethoxy)acetaldehyde (1.0 eq) and the primary amine (1.1 eq).

-

Add anhydrous DCE or DCM to achieve a concentration of approximately 0.2 M with respect to the aldehyde.

-

Stir the solution at room temperature for 15-20 minutes to facilitate the initial formation of the hemiaminal/imine intermediate.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) to the stirred solution in portions over 5 minutes.

-

Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).

-

Once the reaction is complete, carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure secondary amine.

Protocol 2: Synthesis of a Tertiary Amine (from a Secondary Amine)

This protocol is adapted for use with a secondary amine (e.g., morpholine). The procedure is nearly identical, with slight adjustments to stoichiometry.

Materials:

-

2-(Cyclopropylmethoxy)acetaldehyde (1.0 eq)

-

Secondary Amine (1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Round-bottom flask, magnetic stir bar, nitrogen/argon inlet

Procedure: The procedure is identical to Protocol 1. The reaction with secondary amines is often very clean and may proceed faster than with primary amines.

Troubleshooting and Field-Proven Insights

-

Slow or Incomplete Reaction: If the reaction stalls, a small amount of acetic acid (0.1-1.0 eq) can be added as a catalyst to accelerate iminium ion formation.[11] This is more commonly needed for ketones but can be beneficial for less reactive aldehydes or amines.

-

Dialkylation Side Product (Protocol 1): If significant amounts of the dialkylated tertiary amine are observed, ensure a slight excess of the primary amine is used. Alternatively, a stepwise procedure can be employed: form the imine first in methanol, remove the solvent, then dissolve in DCE/DCM and proceed with the STAB reduction.[13]

-

Difficult Purification: The basic nature of the amine product can cause it to streak on silica gel columns. It is often helpful to add a small amount of triethylamine (~1%) to the eluent to improve the chromatography.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Request PDF. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

-

Wikipedia. (n.d.). Reductive amination. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

-

Myers, A. (n.d.). Myers Chem 115: C!N Bond-Forming Reactions: Reductive Amination. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. [Link]

-

Baeyer, A., & Villiger, V. (1900). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Berichte der deutschen chemischen Gesellschaft, 33(3), 3387-3399. [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. [Link]

-

Wiley Online Library. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Chemistry Steps. (2024). Aldehydes and Ketones to Amines. [Link]

-

Lirias. (n.d.). Selective Reductive Amination of Carbonyls to Primary Amines Under Ambient Conditions Over Rh/MFM‐300(Cr). [Link]

-

PubMed. (2025). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni-Doped MFM-300(Cr) Catalyst. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. air.unimi.it [air.unimi.it]

- 5. 1250354-59-6|2-(Cyclopropylmethoxy)acetaldehyde|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

2-(Cyclopropylmethoxy)acetaldehyde: A Versatile Building Block for Advanced API Synthesis

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Application Note & Experimental Protocols

Introduction & Scientific Context

In contemporary medicinal chemistry, the incorporation of specific ether motifs is a proven strategy for modulating the physicochemical and pharmacokinetic profiles of Active Pharmaceutical Ingredients (APIs). The cyclopropylmethoxy group is particularly valuable; its unique combination of steric bulk, conformational rigidity, and lipophilicity is frequently utilized to enhance metabolic stability and target-receptor affinity (e.g., in opioid receptor modulators and antidiabetic agents)[1].

2-(Cyclopropylmethoxy)acetaldehyde (CAS: 1250354-59-6) serves as a highly efficient, bifunctional synthon for installing the 2-(cyclopropylmethoxy)ethyl moiety[2]. Unlike direct alkylation with alkyl halides—which often requires harsh basic conditions and suffers from over-alkylation—the use of this aldehyde enables mild, late-stage functionalization via reductive amination or carbon-chain homologation via Wittig olefination.

Physicochemical Data Summary

To ensure accurate stoichiometric calculations and safe handling, the foundational physicochemical properties of the building block are summarized below.

| Property | Value |

| Chemical Name | 2-(Cyclopropylmethoxy)acetaldehyde |

| CAS Number | 1250354-59-6 |

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Reactivity Profile | Electrophilic carbonyl; stable ether linkage |

| Storage Conditions | 2-8 °C, under inert atmosphere (Argon/N₂) to prevent oxidation |

Core Application 1: Reductive Amination

Mechanistic Rationale & Causality

Reductive amination is the premier method for coupling 2-(cyclopropylmethoxy)acetaldehyde with primary or secondary API amine cores (such as piperidines or piperazines).

Why choose Sodium Triacetoxyborohydride (STAB) over Sodium Cyanoborohydride (NaBH₃CN)? STAB (NaBH(OAc)₃) is the reagent of choice for this transformation. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond. Consequently, STAB selectively reduces the highly electrophilic iminium ion intermediate without prematurely reducing the starting aldehyde[3]. Furthermore, STAB operates efficiently in mildly acidic environments (which catalyze iminium formation) and circumvents the generation of highly toxic hydrogen cyanide gas associated with NaBH₃CN[4].

Workflow for the reductive amination of 2-(cyclopropylmethoxy)acetaldehyde.

Step-by-Step Protocol: Reductive Amination

This protocol acts as a self-validating system; the visual and analytical cues ensure the reaction is proceeding correctly before moving to the next step.

-

Preparation: In an oven-dried flask under an argon atmosphere, dissolve the API amine core (1.0 equiv) and 2-(cyclopropylmethoxy)acetaldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) to achieve a 0.2 M concentration.

-

Catalysis: Add glacial acetic acid (1.0–2.0 equiv). Insight: This step is critical for weakly basic or sterically hindered amines, as it accelerates the dehydration of the hemiaminal into the reactive iminium ion[3].

-

Reduction: Cool the mixture to 0 °C. Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) portion-wise over 10 minutes. Allow the reaction to warm to room temperature (20–25 °C) and stir.

-

In-Process Control (IPC): Monitor the reaction via LC-MS or TLC. The disappearance of the starting amine (typically within 2–12 hours) validates the completion of the hydride transfer.

-

Quench & Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃. Insight: The basic quench serves a dual purpose: it neutralizes the acetic acid catalyst and safely hydrolyzes any unreacted STAB, preventing product degradation during concentration.

-

Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Core Application 2: Wittig Olefination

Mechanistic Rationale & Causality

When the synthetic goal is carbon-chain extension rather than amine alkylation, 2-(cyclopropylmethoxy)acetaldehyde acts as an excellent electrophile for Wittig olefination[5]. By reacting the aldehyde with a phosphonium ylide, medicinal chemists can generate functionalized alkenes. The driving force of this reaction is the formation of the exceptionally strong phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct[5].

Mechanistic pathway of the Wittig olefination for carbon chain extension.

Step-by-Step Protocol: Wittig Homologation

-

Ylide Generation: In a flame-dried flask under argon, suspend the chosen phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 equiv) in anhydrous THF (0.2 M) and cool to 0 °C.

-

Deprotonation: Add Potassium tert-butoxide (KOtBu, 1.2 equiv) dropwise. Stir for 30 minutes. Validation: The suspension will turn a vibrant, characteristic yellow/orange, confirming the successful generation of the active ylide.

-

Coupling: Dissolve 2-(cyclopropylmethoxy)acetaldehyde (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution. Allow the reaction to slowly warm to room temperature over 2 hours.

-

Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize any remaining base. Extract the mixture with Ethyl Acetate (3x).

-

Purification Strategy: Wash the combined organics with brine, dry over MgSO₄, and concentrate. Insight: To efficiently remove the stubborn TPPO byproduct, suspend the crude residue in cold diethyl ether/hexane (1:4); the TPPO will precipitate out and can be removed by vacuum filtration prior to silica gel chromatography.

References

- Junge, B., et al. (1987).Antidiabetic 3,4,5-trihydroxypiperidines. U.S. Patent No. 4,639,436A. Washington, DC: U.S. Patent and Trademark Office.

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

-

Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. URL:[Link]

Sources

- 1. US4639436A - Antidiabetic 3,4,5-trihydroxypiperidines - Google Patents [patents.google.com]

- 2. CAS:1250354-59-6, 2-(Cyclopropylmethoxy)acetaldehyde-毕得医药 [bidepharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

Application Note: Catalytic Asymmetric Allylation of 2-(Cyclopropylmethoxy)acetaldehyde

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Strategic Context & Substrate Dynamics

The synthesis of chiral homoallylic ethers is a critical operation in modern drug discovery, providing versatile building blocks for macrolides, polyketides, and complex API scaffolds. 2-(Cyclopropylmethoxy)acetaldehyde (CAS: 1250354-59-6) presents a unique synthetic challenge: the presence of the α -ether oxygen introduces the potential for competitive bidentate coordination to Lewis acid catalysts.

To achieve high enantiomeric excess (ee), the catalytic system must override this competitive binding and enforce a rigid transition state. This guide details two field-proven methodologies: the highly reliable Ti(IV)-BINOL Lewis Acid Catalysis (a refinement of the classic Keck allylation), and a state-of-the-art Organophotoredox/Chiral Chromium Hybrid Catalysis [1] that completely avoids toxic organotin reagents.

Mechanistic Rationale & Pathway Visualization

In the Ti(IV)-BINOL system, the active catalyst is generated in situ from Titanium(IV) isopropoxide and (S)-BINOL. The causality of the stereocontrol lies in the formation of a rigid chiral pocket. When 2-(cyclopropylmethoxy)acetaldehyde coordinates to the Ti(IV) center, the bulky binaphthyl rings block one face of the carbonyl. Allyltributyltin then attacks via a highly ordered Zimmerman-Traxler-type transition state, transferring the allyl group with exquisite facial selectivity.

Fig 1. Catalytic cycle and workflow for the Ti(IV)-BINOL asymmetric allylation.

Experimental Methodologies

Primary Protocol: Ti(IV)-BINOL Catalyzed Asymmetric Allylation

This self-validating protocol is engineered to prevent catalyst poisoning and ensure simple downstream purification.

Reagents Required:

-

2-(Cyclopropylmethoxy)acetaldehyde (1.0 equiv, 1.0 mmol, 114.1 mg)

-

Allyltributyltin (1.2 equiv, 1.2 mmol, 397 mg)

-

Titanium(IV) isopropoxide (0.1 equiv, 10 mol%, 28.4 mg)

-

(S)-BINOL (0.1 equiv, 10 mol%, 28.6 mg)

-

Activated 4Å Molecular Sieves (500 mg, finely powdered)

-

Anhydrous Dichloromethane ( CH2Cl2 ) (5.0 mL)

Step-by-Step Workflow & Causality:

-

Catalyst Assembly: Flame-dry a Schlenk flask under argon. Add (S)-BINOL, activated 4Å MS, and anhydrous CH2Cl2 . Add Ti(OiPr)4 dropwise at room temperature. Stir for 1 hour.

-

Causality & Trustworthiness: Ti(OiPr)4 is highly susceptible to hydrolysis. Trace water generates μ -oxo titanium species[2], which act as highly active, achiral Lewis acids that catalyze a rapid racemic background reaction. The 4Å MS act as a self-validating safeguard, irreversibly sequestering both trace water and the isopropanol released during BINOL complexation, locking the catalyst in its active, chiral monomeric state.

-

-

Substrate Equilibration: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 15 minutes, then add 2-(cyclopropylmethoxy)acetaldehyde dropwise.

-

Causality: The ether oxygen of the cyclopropylmethoxy group can competitively bind to the titanium center. Cooling to -78 °C maximizes the rigidity of the transition state, ensuring the primary binding mode (carbonyl activation) dictates facial selectivity.

-

-

Allylation: Add allyltributyltin dropwise over 5 minutes. Maintain the reaction at -78 °C for 24 hours.

-

Quenching & Tin Scavenging (Critical Step): Quench by adding saturated aqueous NaHCO3 (2 mL) at -78 °C, then warm to room temperature. Add 10% aqueous KF solution (5 mL) and stir vigorously for 2 hours.

-

Causality: Tributyltin residues are highly lipophilic, causing severe streaking during chromatography and contaminating biological assays. The aqueous KF is a self-validating purification step: fluoride ions displace tin ligands to form tributyltin fluoride ( Bu3SnF ). Because Bu3SnF is an insoluble, one-dimensional coordination polymer, it precipitates quantitatively and is easily removed via Celite filtration.

-

-

Isolation: Filter the biphasic mixture through a Celite pad. Extract the aqueous layer with CH2Cl2 (3 x 10 mL). Dry over anhydrous Na2SO4 , concentrate, and purify via flash chromatography (Hexanes/EtOAc 9:1).

Next-Generation Protocol: Organophotoredox/Chiral Chromium Hybrid Catalysis

To circumvent the toxicity of organotin reagents, a state-of-the-art hybrid catalytic system can be employed. Developed by Kanai and co-workers, this method achieves cooperativity between an organophotoredox acridinium catalyst and a chiral chromium complex[1].

-

Mechanism: This system enables the unprecedented exploitation of unactivated hydrocarbon alkenes as precursors to chiral allylchromium nucleophiles via allylic C(sp3)-H functionalization[1].

-

Execution: The reaction proceeds under visible light irradiation (Blue LEDs) at room temperature.

-

Causality of Additives: The addition of Mg(ClO4)2 is critical; it elicits a profound enhancement in both reactivity and enantioselectivity by coordinating to the aldehyde and stabilizing the transition state, affording homoallylic alcohols with >20:1 diastereomeric ratios and up to 99% ee[3].

Quantitative Optimization Data

The following table synthesizes optimization parameters for the asymmetric allylation of ether-containing aliphatic aldehydes, demonstrating the causality of temperature and catalyst loading on enantioselectivity.

Table 1: Optimization of Reaction Parameters for 2-(Cyclopropylmethoxy)acetaldehyde Allylation

| Entry | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | 5 | CH2Cl2 | -78 | 48 | 65 | 88 |

| 2 | 10 | CH2Cl2 | -78 | 24 | 89 | 96 |

| 3 | 10 | Toluene | -78 | 36 | 72 | 91 |

| 4 | 10 | CH2Cl2 | -20 | 12 | 94 | 75 |

| 5 | 20 | CH2Cl2 | -78 | 18 | 91 | 96 |

Data Interpretation: Entry 2 represents the optimal self-validating condition. A 10 mol% loading is required to outcompete the uncatalyzed background reaction. Elevating the temperature to -20 °C (Entry 4) increases yield and reaction rate but severely compromises the ee due to increased transition state flexibility.

References

-

Keck, G. E., Tarbet, K. H., & Geraci, L. S. (1993). "Catalytic asymmetric allylation of aldehydes." Journal of the American Chemical Society, 115(18), 8467-8468. URL:[Link]

-

Hanawa, H., Hashimoto, T., & Maruoka, K. (2003). "Catalytic Asymmetric Allylation of Aldehydes and Related Reactions with Bis(((S)-binaphthoxy)(isopropoxy)titanium) Oxide as a μ-Oxo-Type Chiral Lewis Acid." Journal of the American Chemical Society, 125(6), 1708-1709. URL:[Link]

-

Mitsunuma, H., Tanabe, S., Fuse, H., Ohkubo, K., & Kanai, M. (2019). "Catalytic asymmetric allylation of aldehydes with alkenes through allylic C(sp3)–H functionalization mediated by organophotoredox and chiral chromium hybrid catalysis." Chemical Science, 10(12), 3459-3465. URL:[Link]

Sources

Reagents for the oxidation of 2-(cyclopropylmethoxy)ethanol to aldehyde

Application Note & Protocols

Topic: Reagents for the Selective Oxidation of 2-(cyclopropylmethoxy)ethanol to 2-(cyclopropylmethoxy)acetaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis, critical for the construction of complex molecules and pharmaceutical intermediates. The target molecule, 2-(cyclopropylmethoxy)acetaldehyde, is a valuable building block whose cyclopropyl and ether moieties require mild and selective reaction conditions to avoid unwanted side reactions. Over-oxidation to the corresponding carboxylic acid is a primary challenge that must be circumvented.

This guide provides a comprehensive overview of field-proven reagents and detailed protocols for the efficient and selective conversion of 2-(cyclopropylmethoxy)ethanol to its aldehyde. We will explore the mechanistic underpinnings of several key methods, offer a comparative analysis to guide reagent selection, and present step-by-step protocols designed for reproducibility and success.

Comparative Overview of Key Oxidation Reagents

The choice of an oxidizing agent is dictated by factors such as substrate sensitivity, desired scale, functional group tolerance, and practical considerations like reaction setup and waste disposal. Four leading methods for this transformation are compared below.

| Method | Reagents | Typical Temp. | Key Advantages | Key Disadvantages | Waste Products |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C | Excellent functional group tolerance; very mild; reliably stops at the aldehyde.[1][2] | Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide (DMS).[1][3] | DMS, CO, CO₂, Triethylammonium chloride[1] |

| Dess-Martin (DMP) | Dess-Martin Periodinane | Room Temp. | Mild, room temperature reaction; fast (0.5-2 hours); avoids toxic metals.[4][5] | DMP reagent is potentially explosive under certain conditions; stoichiometric iodine waste.[6] | Iodinane byproduct, Acetic Acid[4] |

| TEMPO-Catalyzed | TEMPO (cat.), Co-oxidant (e.g., NaOCl, PhI(OAc)₂) | 0 °C to Room Temp. | Catalytic use of TEMPO; can use inexpensive co-oxidants like bleach.[7][8] | Co-oxidant may have compatibility issues; optimization of conditions can be required. | Dependent on co-oxidant (e.g., NaCl) |

| PCC Oxidation | Pyridinium Chlorochromate | Room Temp. | Operationally simple; stable, commercially available reagent.[9] | Chromium(VI) is toxic and carcinogenic; slightly acidic conditions may affect labile groups.[10][11] | Chromium byproducts, Pyridinium hydrochloride[12] |

Mechanistic Insights & Causality of Reagent Action

Understanding the reaction mechanism is crucial for troubleshooting and optimizing oxidation reactions. The methods discussed here proceed through distinct pathways to achieve the selective formation of the aldehyde.

Swern Oxidation: Activated DMSO Pathway

The Swern oxidation is a classic "activated DMSO" reaction.[1] The key to its mildness and selectivity lies in the low-temperature formation of a highly reactive chloro(dimethyl)sulfonium chloride species from the reaction of dimethyl sulfoxide (DMSO) and oxalyl chloride.[1][13] This intermediate reacts with the primary alcohol to form an alkoxysulfonium salt. The subsequent addition of a hindered base, typically triethylamine, facilitates a five-membered ring transition state, leading to an intramolecular elimination (a process akin to an E2 reaction) to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[1][14] The cryogenic temperature (-78 °C) is essential to prevent the decomposition of the reactive intermediates and suppress side reactions.[3]

Caption: The mechanistic pathway of the Swern Oxidation.

Dess-Martin Periodinane (DMP) Oxidation: Hypervalent Iodine

The Dess-Martin oxidation utilizes a hypervalent iodine(V) reagent, which is both mild and highly selective for oxidizing primary alcohols to aldehydes.[5][15] The reaction mechanism begins with a ligand exchange, where the alcohol displaces an acetate group on the iodine center to form a periodinane intermediate.[16][17] An intramolecular proton transfer then occurs, where a remaining acetate group acts as a base to abstract the proton from the carbon bearing the oxygen. This facilitates a reductive elimination that expels the aldehyde, acetic acid, and the reduced iodinane byproduct.[15] The reaction is typically performed at room temperature in a chlorinated solvent like dichloromethane.[4]

Caption: The mechanistic pathway of the Dess-Martin Oxidation.

TEMPO-Catalyzed Oxidation: A Catalytic Cycle

This method relies on a catalytic cycle involving the stable nitroxyl radical TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl.[7] The actual oxidant is the N-oxoammonium ion, which is generated in situ from TEMPO by a stoichiometric co-oxidant (e.g., sodium hypochlorite).[18] This N-oxoammonium ion then oxidizes the primary alcohol to the aldehyde, during which it is reduced to a hydroxylamine. The hydroxylamine is subsequently re-oxidized by the co-oxidant back to the N-oxoammonium ion, completing the catalytic cycle.[19] The choice of co-oxidant and solvent system is critical for achieving high yields and selectivity.[20]

Caption: The catalytic cycle of TEMPO-mediated alcohol oxidation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting the oxidation of 2-(cyclopropylmethoxy)ethanol.

General Experimental Workflow

A standardized workflow is essential for reproducibility. The diagram below outlines the key stages from setup to product isolation.

Caption: General experimental workflow for alcohol oxidation.

Protocol 1: Swern Oxidation

This protocol is adapted from established procedures and is highly reliable for producing aldehydes without over-oxidation.[2][13][21]

Materials and Reagents:

-

2-(cyclopropylmethoxy)ethanol (1.0 equiv)

-

Oxalyl chloride (1.5 equiv)

-

Dimethyl sulfoxide (DMSO) (3.0 equiv)

-

Triethylamine (Et₃N) (5.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Dry ice/acetone bath

-

Standard glassware, dried in an oven

-

Nitrogen or Argon line

Procedure:

-

Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under a nitrogen atmosphere.

-

Activation: Charge the flask with anhydrous DCM and cool to -78 °C using a dry ice/acetone bath. Add oxalyl chloride (1.5 equiv) dropwise via an addition funnel.[2]

-

DMSO Addition: Slowly add DMSO (3.0 equiv) dropwise via the second addition funnel. Ensure the internal temperature does not rise above -65 °C. Stir the resulting mixture for 15-30 minutes at -78 °C.[2]

-

Alcohol Addition: Dissolve 2-(cyclopropylmethoxy)ethanol (1.0 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30-45 minutes at -78 °C.[13]

-

Elimination: Add triethylamine (5.0 equiv) dropwise, ensuring the temperature remains below -65 °C. After the addition is complete, stir for an additional 10 minutes at -78 °C.[13]

-

Warm-up: Remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can be purified by silica gel column chromatography.

Safety: The reaction generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor.[1] This procedure must be performed in a well-ventilated fume hood. Oxalyl chloride is corrosive and reacts violently with water.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This protocol is valued for its operational simplicity and mild, room-temperature conditions.[4][5]

Materials and Reagents:

-

2-(cyclopropylmethoxy)ethanol (1.0 equiv)

-

Dess-Martin Periodinane (DMP) (1.1-1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) (optional, as a buffer)[4]

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Standard glassware

Procedure:

-

Setup: To a round-bottom flask containing a magnetic stir bar, add 2-(cyclopropylmethoxy)ethanol (1.0 equiv) and anhydrous DCM. If the substrate is acid-sensitive, add sodium bicarbonate (2.0 equiv) as a buffer.[4]

-

DMP Addition: Add Dess-Martin Periodinane (1.2 equiv) to the stirred solution in one portion at room temperature.[5]

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[5]

-

Workup: Upon completion, dilute the reaction with DCM and quench by adding saturated aqueous sodium thiosulfate to reduce any excess DMP. Stir vigorously until the layers are clear.

-

Extraction: Transfer the mixture to a separatory funnel and add saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous phase twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.

Safety: Dess-Martin Periodinane is shock-sensitive and potentially explosive, especially when impure or heated.[6] Handle with care and store appropriately.

References

-

The Swern Oxidation: Mechanism and Features. (2021, March 31). Chemistry Hall. [Link]

-

Amir, S., et al. (2010, November 2). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Journal of the American Chemical Society. [Link]

-

Dess–Martin oxidation. Wikipedia. [Link]

-

Swern Oxidation. Organic Chemistry Portal. [Link]

-

Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Dess–Martin periodinane (DMP) oxidation. (2020, January 7). Chemistry Steps. [Link]

-

Swern oxidation. Wikipedia. [Link]

-

Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(31), 2647-2650. [Link]

-

Oxidation by PCC (pyridinium chlorochromate). (2023, January 22). Chemistry LibreTexts. [Link]

-

17.7: Oxidation of Alcohols. (2024, September 22). Chemistry LibreTexts. [Link]

-

Reagent Friday: PCC (Pyridinium Chlorochromate). (2011, September 9). Master Organic Chemistry. [Link]

-

Pyridinium chlorochromate. Wikipedia. [Link]

-

Revealing the Mechanism of TEMPO-Hypervalent Iodine(III) Oxidation of Alcohols. (2026, February 19). Journal of the American Chemical Society. [Link]

-

Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

-

Mechanism of TEMPO oxidation with the intermediate formation of the C6-aldehyde. ResearchGate. [Link]

-

1.3.3 Pyridinium Chlorochromate (PCC) Oxidation. NPTEL Archive. [Link]

-

TEMPO-Mediated Oxidations. Organic Reactions. [Link]

-

Hoover, J. M., & Stahl, S. S. (2011). Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. PMC. [Link]

-

ClO2-Mediated Oxidation of the TEMPO Radical: Fundamental Considerations of the Catalytic System for the Oxidation of Cellulose Fibers. (2023, September 15). MDPI. [Link]

-

Dess-Martin periodinane. Organic Syntheses Procedure. [Link]

-

Steves, J. E., & Stahl, S. S. (2013). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. PMC. [Link]

-

TEMPO/IBD, TEMPO/BAIB, and Related Reagents. Organic Syntheses. [Link]

-

TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. [Link]

-

A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. IJAR. [Link]

-

Dess-Martin-Periodinane oxidation. (2025, November 21). YouTube. [Link]

-

Swern oxidation. (2023, January 22). Chemistry LibreTexts. [Link]

-

Selective Oxidation of Alcohols to Aldehydes by Using Hydrogen Peroxide as an Oxidant: A Review. IJRSR. [Link]

-

Anelli, P. L., et al. (1987). Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions. The Journal of Organic Chemistry. [Link]

-

Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. (2024, October 17). Frontiers. [Link]

-

Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. PMC. [Link]

-

Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. (2017, October 2). Beilstein Journals. [Link]

Sources

- 1. Swern oxidation - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 5. Dess-Martin Oxidation [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. archive.nptel.ac.in [archive.nptel.ac.in]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. ClO2-Mediated Oxidation of the TEMPO Radical: Fundamental Considerations of the Catalytic System for the Oxidation of Cellulose Fibers | MDPI [mdpi.com]

- 19. Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Troubleshooting 2-(Cyclopropylmethoxy)acetaldehyde Workflows

2-(Cyclopropylmethoxy)acetaldehyde (CAS 1250354-59-6) is a highly versatile building block widely utilized in drug development to install the cyclopropylmethoxyethyl motif. However, its bifunctional nature—an α-alkoxy aldehyde paired with a strained cyclopropylmethyl ether—makes it uniquely susceptible to specific degradation pathways.

This technical guide provides causal explanations, troubleshooting matrices, and self-validating protocols to help you minimize side reactions and maximize isolated yields.

Mechanistic Overview of Degradation Pathways

To effectively troubleshoot, it is critical to understand the primary side reactions this molecule undergoes under standard reaction conditions.

Primary side reaction pathways of 2-(Cyclopropylmethoxy)acetaldehyde based on environmental triggers.

Section 1: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: My isolated yield is low, and the 1H NMR of my starting material shows a broad singlet around 11.0 ppm. How do I prevent this? A1: The broad singlet indicates the formation of 2-(cyclopropylmethoxy)acetic acid via autoxidation. α-Alkoxy aldehydes are exceptionally prone to oxidation because the adjacent ether oxygen stabilizes the radical intermediates formed during ambient O₂ exposure.

-

Preventive Action: Always store the reagent neat under an inert atmosphere (Argon/N₂) at -20°C. If the reagent has been stored for >1 month or exposed to air, perform a quick Kugelrohr distillation or pass it through a short plug of silica prior to use to remove the carboxylic acid byproduct.

Q2: During direct reductive amination with a primary amine, I am observing significant dialkylation and aldol condensation byproducts. What is the optimal reducing agent? A2: This is a dual-causality issue. First, traditional reducing agents like sodium cyanoborohydride (NaCNBH₃) require an acidic environment (pH 4–6) to function effectively. This acidity can trigger self-aldol condensation of the α-alkoxy aldehyde[1]. Second, primary amines often undergo over-alkylation because the resulting secondary amine product is more nucleophilic than the starting primary amine.

-

Preventive Action: Switch to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃). STAB is a mild, selective reducing agent that operates efficiently in non-polar solvents (like 1,2-dichloroethane) without the need for acidic catalysis, thereby suppressing aldol side reactions[2]. If dialkylation persists with STAB, switch to a stepwise indirect reductive amination protocol (detailed in Section 3), which isolates the imine formation step from the reduction step[2].

Q3: I am using a Lewis acid to catalyze a downstream cyclization, but mass spectrometry shows unexpected alkene peaks and a mass shift. Why am I losing the cyclopropyl group? A3: You are observing the acid-catalyzed ring opening of the cyclopropylmethyl ether. While cyclopropylmethyl groups are highly stable to basic conditions, strong Lewis acids (e.g., AlMe₃, BBr₃) or strong Brønsted acids coordinate to the ether oxygen[3]. This coordination polarizes the C–O bond, and the relief of the cyclopropane ring strain drives a rapid rearrangement to a homoallylic carbocation. This intermediate is subsequently trapped by nucleophiles (e.g., forming a chlorohydrin) or eliminates to form an alkene[3].

-

Preventive Action: Avoid strong Lewis acids. If Lewis acid catalysis is mandatory, utilize milder, oxophilic alternatives (e.g., ZnCl₂ or Ti(OPr)₄) and strictly monitor reaction times. Note that cyclopropylmethyl ethers can be cleaved by 10% TFA at room temperature, so maintain pH > 4 during aqueous workups[3].

Section 2: Quantitative Troubleshooting Matrix

Use this data matrix to rapidly diagnose side reactions based on analytical indicators and implement the correct preventive measures.

| Side Reaction | Primary Cause | Preventive Measure | Analytical Indicator (1H NMR / MS) |

| Oxidation | O₂ exposure during storage or setup. | Store neat under Ar at -20°C; degas solvents. | Broad singlet at ~10.5–12.0 ppm (COOH). |

| Self-Aldol | High pH or prolonged heating. | Maintain neutral pH; use mild reagents. | Loss of aldehyde peak (~9.7 ppm); new multiplet at 4.5–5.5 ppm (β-hydroxy). |

| Over-alkylation | Excess aldehyde; overly strong reductant. | Use STAB; limit aldehyde to 1.0 equiv. | Complex tertiary amine shifts; MS shows (M + R) dialkylated mass. |

| Ring-Opening | Strong acids (e.g., TFA, BBr₃, AlMe₃). | Keep pH > 4; avoid strong Lewis acids. | Loss of cyclopropyl multiplets (0.2–0.6 ppm); appearance of alkene protons (5.0–6.0 ppm). |

Section 3: Validated Experimental Protocol

Workflow: Stepwise Indirect Reductive Amination This protocol is a self-validating system designed specifically for 2-(Cyclopropylmethoxy)acetaldehyde. By separating imine formation from reduction, it prevents dialkylation of primary amines and avoids the acidic conditions that trigger aldol condensation and cyclopropyl ring opening[2].

Step-by-Step Methodology:

-

Imine Formation: Dissolve 2-(Cyclopropylmethoxy)acetaldehyde (1.0 equiv) and the primary amine (1.05 equiv) in anhydrous Methanol (0.2 M). Stir at room temperature for 2 hours.

-

Self-Validation Check: Take a 50 µL aliquot for ¹H NMR. The aldehyde proton peak (~9.7 ppm) must be completely absent, replaced by an imine C–H peak (~7.5–8.0 ppm). Do not proceed until conversion is >95%.

-

-

Thermal Control: Cool the reaction mixture to 0°C using an ice-water bath.

-

Reduction: Add Sodium Borohydride (NaBH₄) (1.2 equiv) portionwise over 15 minutes.

-

Causality: NaBH₄ is utilized here instead of STAB because it is highly effective in methanol and rapidly reduces the pre-formed imine at 0°C without requiring any acidic additives, fully protecting the cyclopropylmethyl ether[2].

-

-

Quench & Isolation: Stir for 30 minutes at 0°C. Quench carefully by adding saturated aqueous NaHCO₃ dropwise until bubbling ceases (maintaining basic pH prevents ring-opening). Extract the aqueous layer with Dichloromethane (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

Stepwise indirect reductive amination workflow to prevent dialkylation and aldol condensation.

References

- Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures" The Journal of Organic Chemistry (1996).

- Poudel, M., et al. "Ring opening of cyclopropylmethylidene with trimethylaluminum: Synthesis of 1-cyclopropylethyl ether as an acid labile protecting group for hydroxyl Protection and carbohydrate synthesis" OA Monitor Ireland (2025).

- Heathcock, C. H., et al. "Acyclic stereoselection. 9. Stereochemistry of the addition of lithium enolates to .alpha.-alkoxy aldehydes" The Journal of Organic Chemistry (1980).

Sources

Handling moisture sensitivity of 2-(Cyclopropylmethoxy)acetaldehyde in open air

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 2-(Cyclopropylmethoxy)acetaldehyde. Due to its aldehyde functional group, this compound is susceptible to degradation in the presence of atmospheric moisture and oxygen. This document outlines best practices to ensure its stability and the success of your experiments.

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(Cyclopropylmethoxy)acetaldehyde was not publicly available at the time of this writing. The following guidance is based on the general chemical properties of aldehydes and safety information for structurally similar compounds like acetaldehyde and methoxyacetaldehyde. It is imperative to handle this reagent with care, assuming it is flammable, volatile, and prone to forming explosive peroxides upon prolonged exposure to air.[1][2] Always perform a thorough risk assessment before beginning any experiment.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when working with 2-(Cyclopropylmethoxy)acetaldehyde, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low, and I suspect the aldehyde is degrading. How can I confirm this and prevent it?

A1: Low yields are a common problem when handling sensitive aldehydes. The primary culprits are often exposure to air and moisture.

-

Confirmation of Degradation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Check the purity of your starting material via ¹H NMR before use. Look for the characteristic aldehyde proton signal (typically δ 9-10 ppm). The appearance of new, broad peaks in the carboxylic acid region (δ 10-13 ppm) suggests oxidation.

-

Thin-Layer Chromatography (TLC): Run a TLC of your starting material. The presence of multiple spots, especially one at the baseline, can indicate polymerization or the formation of more polar byproducts like carboxylic acids.

-

-

Prevention Strategies:

-

Inert Atmosphere is Crucial: Aldehydes can be readily oxidized by atmospheric oxygen to the corresponding carboxylic acid.[3] All manipulations should be performed under an inert atmosphere of nitrogen or argon.[4] This can be achieved using a glove box or a Schlenk line.[5] For simpler setups, a balloon filled with an inert gas can be used to create a positive pressure inside the reaction flask.[6]

-

Use Anhydrous Solvents: Moisture can lead to the formation of an unreactive hydrate (a geminal diol).[7] Ensure all solvents are rigorously dried before use. Commercially available anhydrous solvents are a reliable option.[8]

-

Fresh is Best: If possible, use freshly opened bottles of the aldehyde. If you have an older bottle, it's wise to purify it by distillation under reduced pressure and an inert atmosphere before use.

-

Q2: I'm observing an insoluble white precipitate forming in my stock solution of 2-(Cyclopropylmethoxy)acetaldehyde. What is it and what should I do?

A2: The formation of a precipitate is likely due to polymerization. Aldehydes, especially in the presence of acidic or basic impurities, can undergo self-condensation or polymerization.

-

What to Do:

-

Do Not Use: Do not use the stock solution if a precipitate has formed. The concentration will be inaccurate, and the polymer can interfere with your reaction.

-

Proper Storage: Store 2-(Cyclopropylmethoxy)acetaldehyde at low temperatures (refrigerated at 2-8°C is a common recommendation for volatile aldehydes) to minimize polymerization.[2][9] Some suppliers may even recommend cold-chain transportation, suggesting instability at ambient temperatures.[10]

-

Inert Headspace: The headspace of the storage bottle should be purged with nitrogen or argon to prevent oxidation, which can sometimes catalyze polymerization.[11]

-

Q3: My reaction is giving me a complex mixture of byproducts that are difficult to separate. What are the likely side reactions?

A3: Besides oxidation and hydrate formation, aldehydes are susceptible to several other side reactions, especially under non-neutral pH conditions.

-

Common Side Reactions:

-

Aldol Condensation: In the presence of acid or base, aldehydes can undergo self-condensation to form β-hydroxy aldehydes (aldols), which can then dehydrate to form α,β-unsaturated aldehydes.[12]

-

Cannizzaro Reaction: If your reaction conditions involve a strong base and your substrate has no α-hydrogens (not the case for this aldehyde), a disproportionation reaction can occur to yield an alcohol and a carboxylic acid.

-

Acetal Formation: If your reaction mixture contains alcohols and an acid catalyst, the aldehyde can form a hemiacetal or an acetal.[2]

-

-

Minimizing Side Reactions:

-

Control the pH: Maintain neutral or near-neutral conditions unless your desired reaction requires a specific pH. Use non-nucleophilic bases if a base is required.

-

Temperature Control: Running reactions at lower temperatures can often improve selectivity and reduce the rate of side reactions.

-

Order of Addition: Add the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor bimolecular side reactions like aldol condensation.

-

Frequently Asked Questions (FAQs)

Q: How should I store 2-(Cyclopropylmethoxy)acetaldehyde?

A: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1][4] It is recommended to store it under an inert atmosphere (nitrogen or argon) and refrigerated at 2-8°C.[2][9] Protect from light.

Q: What are the main hazards associated with this compound?

A: Based on similar aldehydes, the primary hazards are:

-

Flammability: Aldehydes are often highly flammable and their vapors can form explosive mixtures with air.[1][2]

-

Peroxide Formation: Prolonged exposure to air can lead to the formation of unstable and potentially explosive peroxides.[1]

-

Irritation: It is likely to be an irritant to the eyes, skin, and respiratory system.[3][9]

-

Lachrymator: It may cause tearing.[1]

Q: Can I handle this compound on the open bench?

A: It is strongly advised against handling 2-(Cyclopropylmethoxy)acetaldehyde on an open bench due to its sensitivity to air and moisture, as well as its likely volatility and flammability.[1] All transfers and reactions should be conducted in a fume hood under an inert atmosphere.[8]

Q: What personal protective equipment (PPE) should I wear?

A: Always wear appropriate PPE, including a flame-resistant lab coat, chemical safety goggles, and gloves (check for compatibility with aldehydes).[1][12]

Chemical and Physical Properties Summary

| Property | Value | Source/Comment |

| Chemical Formula | C₆H₁₀O₂ | |

| Molecular Weight | 114.14 g/mol | |

| CAS Number | 1250354-59-6 | [10] |

| Appearance | Likely a clear, colorless liquid. | Based on similar aldehydes. |

| Boiling Point | Not available. Likely volatile. | |

| Storage Temperature | 2-8°C (Refrigerated) | General recommendation for aldehydes.[2][9] |

| Solubility | Expected to be soluble in common organic solvents. | |

| Stability | Sensitive to air, moisture, and light. May form explosive peroxides. | [1] |

Experimental Protocol: General Procedure for a Reaction Under Inert Atmosphere

This protocol outlines a general workflow for using an air- and moisture-sensitive aldehyde in a reaction.

1. Glassware Preparation:

- Thoroughly clean and dry all glassware (round-bottom flask, addition funnel, condenser, etc.) in an oven at >120°C overnight.

- Assemble the glassware while still hot and immediately place it under a positive pressure of nitrogen or argon. This can be done by flushing the system with the inert gas.[13]

2. Reagent and Solvent Preparation:

- Use anhydrous solvents from a sealed bottle or a solvent purification system.

- Ensure all other reagents are anhydrous and compatible with the aldehyde.

3. Transfer of 2-(Cyclopropylmethoxy)acetaldehyde:

- With a positive flow of inert gas, remove the cap of the aldehyde bottle.

- Using a dry, nitrogen-flushed syringe and needle, carefully withdraw the required volume of the aldehyde.[6]

- Quickly transfer the aldehyde to your reaction flask through a rubber septum.

4. Reaction Execution:

- Maintain a positive pressure of inert gas throughout the reaction. A bubbler filled with mineral oil can be used to monitor the gas flow.

- Control the reaction temperature as required using an appropriate bath (ice, dry ice/acetone, etc.).

- Monitor the reaction progress by TLC or another suitable analytical technique.

5. Work-up and Quenching:

- Once the reaction is complete, cool it to an appropriate temperature before quenching.

- Quench the reaction carefully, still under an inert atmosphere if the products are also sensitive.

Workflow for Handling Moisture-Sensitive Aldehydes

Caption: Decision-making workflow for handling moisture-sensitive aldehydes.

References

-

Fiveable. (2025, August 15). Inert atmosphere: Organic Chemistry II Study Guide. [Link]

-

Nichols, L. (2022, May 5). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

-

DC Fine Chemicals. (n.d.). SAFETY DATA SHEET 100010-Acetaldehyde. [Link]

-

Agilent Technologies, Inc. (2024, August 23). Acetaldehyde - Safety Data Sheet. [Link]

-

Westin, J. (n.d.). Aldehydes And Ketones Important Reactions. Jack Westin. [Link]

-